7-Epi Clindamycin 2-Palmitate is a derivative of clindamycin, a lincosamide antibiotic that is widely used to treat various bacterial infections. This compound is characterized by the addition of a palmitate group, enhancing its pharmacological properties. It is synthesized from clindamycin hydrochloride, which serves as the starting material. The addition of the palmitate moiety may improve the solubility and bioavailability of the drug, making it more effective in treating infections.
This compound falls under the category of antibiotics, specifically within the lincosamide class. It exhibits antibacterial activity by inhibiting protein synthesis in susceptible bacteria. Its classification as a modified form of clindamycin allows it to be studied for potential enhanced efficacy against resistant bacterial strains.
The synthesis of 7-Epi Clindamycin 2-Palmitate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent ratios, and reaction time to minimize byproducts and maximize yield. Techniques like high-performance liquid chromatography (HPLC) are employed for monitoring the reaction progress and purity assessment.
7-Epi Clindamycin 2-Palmitate possesses a complex molecular structure characterized by:
The molecular formula and specific stereochemistry contribute to its biological activity and pharmacokinetics.
While specific structural data such as molecular weight or precise structural diagrams are not detailed in the sources, it is known that modifications like palmitoylation can significantly alter the compound's lipophilicity and interaction with biological membranes.
The primary chemical reactions involved in synthesizing 7-Epi Clindamycin 2-Palmitate include:
The acylation step must be conducted under anhydrous conditions to prevent unwanted hydrolysis. The use of solvents like chloroform or acetone during purification helps in isolating the desired product effectively .
7-Epi Clindamycin 2-Palmitate exerts its antibacterial effects primarily through:
This mechanism allows it to target both Gram-positive bacteria and anaerobic organisms effectively.
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are crucial for characterizing this compound .
7-Epi Clindamycin 2-Palmitate has potential applications in:
The ongoing exploration into its properties suggests that it could play a significant role in addressing current challenges in antibiotic resistance .
7-Epi Clindamycin 2-Palmitate is defined by the inversion of stereochemistry at the C7 position compared to clindamycin palmitate. The epi designation specifically refers to the epimerization at this chiral center, resulting in the (2R,3R,4S,5R,6R) configuration of the modified hexopyranose ring. This stereochemical alteration significantly impacts the molecule's spatial orientation and biological interactions. The full stereochemical descriptor – (2R,3R,4S,5R,6R)-6-((1S,2R)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl palmitate – precisely defines the three-dimensional arrangement critical for its physicochemical behavior [1] [4]. Epimerization typically occurs under conditions of thermal stress, pH extremes, or catalytic environments during synthesis or storage, converting the parent clindamycin palmitate to its 7-epi form through stereochemical inversion at C7. This configurational change alters hydrogen bonding capacity and molecular dipole moments, thereby affecting solubility, crystal packing, and chromatographic behavior [2] [5].
The molecular formula of 7-Epi Clindamycin 2-Palmitate is consistently reported as C₃₄H₆₃ClN₂O₆S across multiple analytical sources, with a molecular weight of 663.40 g/mol [1] [2] [4]. This differs from the hydrochloride salt form (Clindamycin Palmitate HCl), which has the formula C₃₄H₆₄Cl₂N₂O₆S and a molecular weight of 699.85 g/mol due to the addition of hydrochloric acid [7] [9].
Table 1: Molecular Weight Comparison of Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
7-Epi Clindamycin 2-Palmitate | C₃₄H₆₃ClN₂O₆S | 663.40 |
Clindamycin Palmitate HCl | C₃₄H₆₄Cl₂N₂O₆S | 699.85 |
Clindamycin (Parent) | C₁₈H₃₃ClN₂O₅S | 424.98 |
Lincomycin (Precursor) | C₁₈H₃₄N₂O₆S | 406.54 |
The 7-epi derivative shares the same empirical formula as clindamycin palmitate but differs in stereochemistry, while the hydrochloride salt incorporates an additional HCl moiety. The palmitoyl esterification increases molecular weight by approximately 238 g/mol compared to clindamycin, enhancing lipophilicity [5] [9].
The systematic IUPAC name for this compound is:(2R,3R,4S,5R,6R)-6-((1S,2R)-2-Chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl palmitate [2] [4] [5]. This name encodes critical stereochemical information:
The SMILES notation further specifies stereochemistry: CN1C@HCC@@HC1 [2] [4]. The "7-epi" designation specifically denotes epimerization at the former C7 position (now renumbered in the ring system) relative to clindamycin palmitate, originating from the parent lincomycin structure where position numbering is conserved [5].
This semi-synthetic derivative exhibits low aqueous solubility due to the palmitate moiety (C16 fatty acid chain). It demonstrates improved solubility in organic solvents including methanol, dimethyl sulfoxide (DMSO), and chloroform, as evidenced by its handling in analytical diluents (USP/EP Diluent: MEOH) [2] [4]. Stability studies indicate significant sensitivity to environmental factors:
Table 2: Solubility and Stability Characteristics
Property | Specification | Storage/Conditions |
---|---|---|
Solubility in Water | Very low | 25°C |
Solubility in Methanol | Soluble | USP/EP Diluent |
Thermal Stability | Limited; degrades above 40°C | Store at -20°C under inert gas |
Hydrolytic Stability | Susceptible to acid/base catalysis | Unstable at pH <3 or >10 |
Oxidation Sensitivity | Thiomethyl group vulnerable | Requires antioxidant protection |
7-Epi Clindamycin 2-Palmitate maintains the core lincosamide structure derived from lincomycin but features three critical modifications:
Epimerization at C7: The distinguishing feature from clindamycin palmitate, altering spatial orientation of the C7 substituent (originally the C7 hydroxyl in lincomycin). This modification reduces antibacterial activity compared to the non-epimerized form [5].
Palmitoyl Esterification: The hydroxyl group at position 2 of the sugar moiety is esterified with palmitic acid (C₁₆H₃₂O₂), converting the polar hydroxyl to a lipophilic ester. This enhances membrane permeability and alters pharmacokinetics but requires in vivo hydrolysis to release active clindamycin. The esterification site is identical to that in the therapeutic prodrug clindamycin palmitate HCl [7] [9].
Chlorination at C7: Retained from clindamycin (7(S)-chloro-7-deoxylincomycin), which originally replaced the 7(R)-hydroxyl group in lincomycin. This substitution significantly enhanced antibacterial potency against gram-positive bacteria and anaerobes compared to lincomycin [5] [8].
Structurally, the molecule comprises two linked moieties:
This architecture preserves the essential pharmacophore while modifying pharmacokinetic properties through lipophilic esterification and introducing a chiral inversion that impacts target binding [5] [9].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: